![molecular formula C16H24N6O3S2 B2577670 1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1428357-39-4](/img/structure/B2577670.png)
1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O3S2 and its molecular weight is 412.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds based on pyrazole and thiadiazole frameworks has been extensively studied. These compounds are synthesized through reactions involving sulfonamide moieties, leading to the formation of novel pyrazole, thiadiazole, and other heterocyclic derivatives. These synthesized compounds have shown potential as antimicrobial agents, demonstrating significant activity against various bacterial strains. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have highlighted their suitability as antibacterial agents, with several compounds exhibiting high activities (Azab, Youssef, & El-Bordany, 2013).
Biological Activities
Antimicrobial Activity
Studies have shown that certain sulfonamide-based heterocycles possess antimicrobial properties. The synthesis and antimicrobial activity of new heterocycles based on the sulfonamide group have been explored, leading to the identification of compounds with promising antimicrobial efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isoenzymes, which play a crucial role in various physiological processes. The synthesis and investigation of amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide as new carbonic anhydrase inhibitors have demonstrated significant inhibitory effects on these isoenzymes, indicating potential therapeutic applications (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Anticancer and Antiproliferative Effects
The exploration of sulfonamide derivatives for their anticancer and antiproliferative activities has yielded promising results. The synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives have been investigated, showing selective effects against cancer cell lines, thereby suggesting potential for development as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
properties
IUPAC Name |
1,3,5-trimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O3S2/c1-10-14(26-20-18-10)16(23)22-7-5-13(6-8-22)9-17-27(24,25)15-11(2)19-21(4)12(15)3/h13,17H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFZANZAMTGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide |
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